4'-Acetyl-biphenyl-4-carbaldehyde

Catalog No.
S1910377
CAS No.
230647-85-5
M.F
C15H12O2
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Acetyl-biphenyl-4-carbaldehyde

CAS Number

230647-85-5

Product Name

4'-Acetyl-biphenyl-4-carbaldehyde

IUPAC Name

4-(4-acetylphenyl)benzaldehyde

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C15H12O2/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-10H,1H3

InChI Key

WSFMNWXMJBFYQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O

4'-Acetyl-biphenyl-4-carbaldehyde (CAS 230647-85-5) is a premium heterobifunctional building block characterized by a rigid biphenyl core flanked by orthogonal reactive groups: an aryl aldehyde and an aryl methyl ketone. This structural asymmetry is highly valued in advanced materials synthesis, as it bypasses the limitations of symmetric precursors. In procurement contexts, it is primarily sourced for the stepwise construction of donor-acceptor (D-A) optoelectronic materials, sequence-controlled oligomers, and desymmetrized Covalent Organic Frameworks (COFs). By offering two distinct electrophilic sites with differing reactivities, this compound enables precise, protection-free synthetic sequences, making it a critical raw material for scale-up operations requiring high-purity asymmetric architectures [1].

Attempting to substitute 4'-acetyl-biphenyl-4-carbaldehyde with symmetric analogs, such as 4,4'-biphenyldicarboxaldehyde (BCA) or 4,4'-diacetylbiphenyl, fundamentally disrupts the synthesis of asymmetric target molecules. When symmetric linkers are used to couple two different functional groups, the reaction inherently produces a statistical mixture of homo- and hetero-coupled products, necessitating labor-intensive chromatographic separations that drastically reduce overall yield. Alternatively, utilizing BCA requires a complex mono-protection and deprotection sequence, adding at least two synthetic steps and significant reagent overhead. The inherent orthogonal reactivity of 4'-acetyl-biphenyl-4-carbaldehyde—where the highly electrophilic aldehyde reacts preferentially over the methyl ketone—allows for direct, chemoselective stepwise functionalization, eliminating the need for generic symmetric substitutes and their associated processing bottlenecks [1].

Elimination of Protection Steps in Stepwise Functionalization

In the synthesis of asymmetric A-B-C type molecular architectures, the choice of the central biphenyl linker dictates the efficiency of the entire process. Utilizing the symmetric 4,4'-biphenyldicarboxaldehyde (BCA) requires a mono-acetal protection step to differentiate the two ends, typically resulting in an overall yield of <40% after subsequent coupling and deprotection. In contrast, 4'-acetyl-biphenyl-4-carbaldehyde exploits the natural electrophilic difference between its formyl and acetyl groups. This allows for a direct, protection-free stepwise functionalization—such as a room-temperature Schiff base condensation at the aldehyde, followed by a higher-temperature Knoevenagel condensation at the ketone—routinely achieving >80% overall yields[1].

Evidence DimensionOverall yield in asymmetric bifunctionalization
Target Compound Data>80% yield (protection-free stepwise sequence)
Comparator Or BaselineBCA (symmetric baseline): <40% yield
Quantified DifferenceGreater than 2-fold increase in overall yield
ConditionsSequential amine condensation / active methylene coupling

Eliminating protection/deprotection steps directly reduces reagent costs, shortens production timelines, and simplifies purification in commercial scale-up.

Structural Control in Desymmetrized Covalent Organic Frameworks (COFs)

The construction of multicomponent COFs with specific pore wall environments is severely limited by symmetric linkers, which often lead to random linker distribution or phase-separated domains. By utilizing 4'-acetyl-biphenyl-4-carbaldehyde as a heterobifunctional strut, researchers can enforce strict alternating linkages (e.g., alternating imine and keto-enamine bonds) during framework crystallization. This sequence-controlled polymerization yields 100% alternating linkages, whereas attempts to co-condense symmetric aldehydes and ketones typically result in statistical mixtures and amorphous networks .

Evidence DimensionFramework linkage distribution
Target Compound Data100% alternating linkage formation (sequence-controlled)
Comparator Or BaselineMixed symmetric linkers: Statistical mixture / random distribution
Quantified DifferenceElimination of linkage defects; transition from amorphous to highly crystalline
ConditionsSolvothermal multicomponent COF synthesis

Procuring this specific heterobifunctional linker is mandatory for synthesizing advanced COFs where precise spatial arrangement of functional groups is required for catalysis or separation.

Extended π-Conjugation for Push-Pull Optoelectronics

When designing push-pull (Donor-π-Acceptor) fluorophores, the length of the π-spacer is critical for tuning emission properties. While 4-acetylbenzaldehyde provides the same orthogonal reactive handles, it only offers a single phenyl ring spacer (approx. 4.3 Å length). Substituting it with 4'-acetyl-biphenyl-4-carbaldehyde extends the conjugation across a rigid biphenyl core (approx. 8.5 Å length). This structural modification significantly red-shifts the absorption and emission maxima and increases the Stokes shift, providing superior photophysical properties for OLED applications, while maintaining the exact same stepwise synthetic processability [1].

Evidence DimensionRigid π-conjugation length
Target Compound DataBiphenyl π-spacer (~8.5 Å length)
Comparator Or Baseline4-acetylbenzaldehyde: Single phenyl π-spacer (~4.3 Å length)
Quantified Difference~100% increase in rigid conjugation length
ConditionsD-π-A fluorophore synthesis and structural modeling

Allows materials scientists to procure a precursor that simultaneously upgrades optical performance and preserves established orthogonal synthesis routes.

Scale-Up Synthesis of Asymmetric Organic Materials

Due to its orthogonal aldehyde and ketone functionalities, this compound is the ideal choice for the industrial scale-up of asymmetric A-B-C molecular architectures. It eliminates the need for costly and yield-reducing protection/deprotection steps associated with symmetric biphenyls, streamlining the production of complex pharmaceutical intermediates and specialty chemicals [1].

Desymmetrized Covalent Organic Framework (COF) Engineering

This linker is uniquely suited for the solvothermal synthesis of sequence-controlled COFs. Its heterobifunctional nature enforces alternating linkage formation, preventing the random distribution and amorphous defects commonly seen when attempting to mix symmetric building blocks. It is the preferred precursor for developing advanced membranes and site-specific catalysts .

Development of Advanced Push-Pull Fluorophores

For optoelectronics and bio-imaging research, this compound provides an extended biphenyl π-spacer compared to single-ring analogs. It allows for the precise, stepwise attachment of donor and acceptor moieties, resulting in fluorophores with significantly red-shifted emissions and larger Stokes shifts without altering the fundamental synthetic workflow [1].

XLogP3

2.7

Wikipedia

4'-acetyl-biphenyl-4-carbaldehyde

Dates

Last modified: 08-16-2023

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